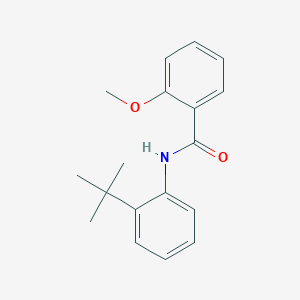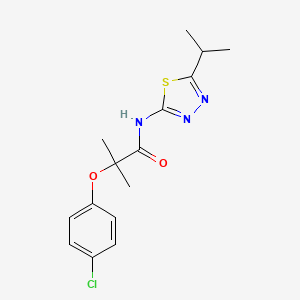
N-(2-tert-butylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)-2-methoxybenzamide, also known as TBMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. This compound is a small molecule that can be synthesized using various methods, and its properties make it suitable for use in a wide range of biological and biochemical experiments. In
Mechanism of Action
N-(2-tert-butylphenyl)-2-methoxybenzamide acts as a modulator of ion channels by binding to specific sites on the channel protein and altering its activity. The exact mechanism of action of N-(2-tert-butylphenyl)-2-methoxybenzamide is not fully understood, but it is believed to interact with the extracellular domain of the ion channel protein and alter its conformation. This results in changes in the ion channel's gating properties, leading to altered ion flux across the cell membrane.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects, depending on the ion channel being modulated. For example, N-(2-tert-butylphenyl)-2-methoxybenzamide has been shown to inhibit TRPV1-mediated calcium influx in sensory neurons, leading to reduced pain sensation. It has also been shown to inhibit ASIC1a-mediated acidosis-induced neuronal death, suggesting a potential therapeutic role in neurodegenerative diseases. Additionally, N-(2-tert-butylphenyl)-2-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, although further research is needed to determine its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-tert-butylphenyl)-2-methoxybenzamide as a research tool is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-(2-tert-butylphenyl)-2-methoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of N-(2-tert-butylphenyl)-2-methoxybenzamide is its specificity for certain ion channels, which may limit its usefulness in certain experimental contexts. Furthermore, the exact mechanism of action of N-(2-tert-butylphenyl)-2-methoxybenzamide is not fully understood, which may limit its potential as a research tool.
Future Directions
There are several potential future directions for research involving N-(2-tert-butylphenyl)-2-methoxybenzamide. One area of interest is the development of more specific modulators of ion channels, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of N-(2-tert-butylphenyl)-2-methoxybenzamide and its effects on various ion channels. Finally, there is potential for the development of N-(2-tert-butylphenyl)-2-methoxybenzamide derivatives with improved pharmacokinetic properties and greater efficacy as research tools or therapeutic agents.
Synthesis Methods
N-(2-tert-butylphenyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 2-tert-butylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(2-tert-butylphenyl)-2-methoxybenzamide. Other methods of synthesis include the use of other coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Scientific Research Applications
N-(2-tert-butylphenyl)-2-methoxybenzamide has been used as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid type 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). N-(2-tert-butylphenyl)-2-methoxybenzamide has also been used to study the role of these ion channels in pain sensation, neurodegenerative diseases, and cancer.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-10-6-7-11-15(14)19-17(20)13-9-5-8-12-16(13)21-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORARYYOBRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)

![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)


![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)
